REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([SH:8])=[CH:4][CH:3]=1.C([O-])([O-])=O.[Na+].[Na+].Cl[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[N+:22]([O-:24])=[O:23]>>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-:24])=[O:23])=[CH:4][CH:3]=1 |f:1.2.3|
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Name
|
|
Quantity
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15 g
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Type
|
reactant
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Smiles
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ClC1=CC=C(C=C1)S
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Name
|
|
Quantity
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15.5 g
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Type
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reactant
|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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Name
|
|
Quantity
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16.3 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)[N+](=O)[O-]
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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This compound was synthesized by the model procedure from the following compounds
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Type
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CUSTOM
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Details
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The crude product, mp 91°-93° C., was recrystallized from alcohol
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(C=C1)SC1=C(C=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |